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Compound of Interest

(S)-4-Benzyl-5,5-
Compound Name:
dimethyloxazolidin-2-one

Cat. No.: B060581

An In-depth Technical Guide to (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

For researchers, scientists, and professionals in drug development, the precise control of
stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful
tools for achieving this control, and among them, the Evans-type oxazolidinones have been
particularly influential. This whitepaper provides a detailed examination of a second-generation
chiral auxiliary, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, often referred to as a
"SuperQuat" auxiliary. We will explore its structure, physicochemical properties, and its
application in asymmetric synthesis, supported by experimental data and protocols.

Core Structure and Physicochemical Properties

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a derivative of the widely used (S)-4-
benzyloxazolidin-2-one. The key structural modification is the introduction of a gem-dimethyl
group at the C5 position of the oxazolidinone ring. This substitution has profound implications
for its efficacy as a chiral auxiliary.

The incorporation of the gem-dimethyl group serves two primary functions[1]:

o Conformational Rigidity: It introduces a conformational bias that forces the C4-substituent
(the benzyl group) to orient itself towards the N-acyl fragment. This enhanced steric
hindrance provides superior facial shielding of the enolate, leading to higher
diastereoselectivity in reactions.
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o Enhanced Cleavage and Recyclability: The steric bulk around the endocyclic carbonyl group
hinders unwanted nucleophilic attack at this position. This makes the auxiliary more robust
and facilitates its removal and recovery under milder conditions compared to traditional
Evans auxiliaries.

// Atom nodes N1 [label="N", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; O3
[label="0", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C",
fontcolor="#202124"]; O6 [label="0", fontcolor="#202124"]; C7 [label="C",
fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C",
fontcolor="#202124"]; H4 [label="H", fontcolor="#202124"]; C_Mel [label="CHs",
fontcolor="#202124"]; C_Me2 [label="CHs", fontcolor="#202124"]; O_keto [label="0",
fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];

// Phenyl group C_Ph1 [label="C", fontcolor="#202124"]; C_Ph2 [label="CH",
fontcolor="#202124"]; C_Ph3 [label="CH", fontcolor="#202124"]; C_Ph4 [label="CH",
fontcolor="#202124"]; C_Ph5 [label="CH", fontcolor="#202124"]; C_Ph6 [label="CH",
fontcolor="#202124"];

I Invisible nodes for positioning node [shape=point, width=0]; p1; p2; p3; p4; p5; p6; p7; p8; p9;
pl0; pl1; pl12; pl13; pl4; pl15; pl16; pl7;

/I Layout structure {rank=same; C5; p1; p2; C4} {rank=same; O3; p3; p4; N1} {rank=same; C2}
// Ring bonds C5 -- O3; O3 -- C2; C2 -- N1; N1 -- C4; C4 -- C5;

Il Substituents C5 -- C_Mel [pos="c,c 1.5,1.5"]; C5 -- C_Me2 [pos="c,c 1.5,-1.5"]; C4 -- H4
[pos="c,c -1.5,1.5"]; C4 -- C7 [pos="c,c -1.5,-1.5"]; C2 -- O_keto [len=1.5]; N1 -- H_N [pos="c,c
1.5,1.5";

I/l Benzyl group C7 -- C_Phl; C_Phl -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3-- C_Ph4; C_Ph4 --
C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1;

Il Set labels C7 [label="CH2"];

/I Stereochemistry wedge [shape=invwedge, style=filled, fillcolor="#202124", label=""]; C4 ->
wedge [dir=none, arrowhead=none, penwidth=2]; wedge -> H4 [dir=none, arrowhead=none,
style=invis]; } caption: "2D Structure of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one"
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Physicochemical and Spectroscopic Data

A summary of the key properties for (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is provided

below.
Property Value Reference
Molecular Formula C12H1sNO2 [21[31[4]
Molecular Weight 205.25 g/mol [21[3114]
CAS Number 168297-85-6 [2][3]
Appearance Solid
Melting Point 65-68 °C [2]

) . [0]22/D —98° (c =2 in
Optical Activity hloroform) [2]
chloroform

Purity (Assay) 98% [21[4]

Enantiomeric Excess ee: 99% (HPLC) [2]
AEEGFEJKONZGOH-

InChl Key [2]
JTQLQIEISA-N
CC1(C)OC(=O)N[C@H]1Cc2c

SMILES (CYocEoM ) [2]
ccec2

Application in Asymmetric Synthesis

This chiral auxiliary is primarily used to direct stereoselective transformations on a prochiral
substrate. The typical workflow involves N-acylation of the auxiliary, followed by a
diastereoselective reaction of the resulting enolate (e.g., alkylation, aldol reaction, or conjugate
addition), and finally, cleavage of the auxiliary to yield the chiral product and recover the
auxiliary.

// Nodes start [label="Prochiral\nAcyl Source", fillcolor="#F1F3F4", fontcolor="#202124"];
auxiliary [label="(S)-4-Benzyl-5,5-\ndimethyloxazolidin-2-one", shape=cylinder,
fillcolor="#FBBCO05", fontcolor="#202124"]; acylation [label="N-Acylation", shape=ellipse,
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fillcolor="#4285F4", fontcolor="#FFFFFF"]; n_acyl [label="N-Acyl Adduct\n(Substrate)",
fillcolor="#F1F3F4", fontcolor="#202124"]; enolate_form [label="Enolate Formation\n(e.g.,
LHMDS, -78 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enolate
[label="Chiral (Z)-Enolate\n(Shielded Face)", fillcolor="#F1F3F4", fontcolor="#202124"],
electrophile [label="Electrophile\n(e.g., Alkyl Halide)", shape=cylinder, fillcolor="#FBBCO05",
fontcolor="#202124"]; alkylation [label="Diastereoselective\nAlkylation", shape=ellipse,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_aux [label="Alkylated Adduct\n(High
Diastereoselectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Auxiliary
Cleavage\n(e.g., DIBAL-H, LiAlH4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"],
final_product [label="Enantiomerically\nEnriched Product\n(e.g., Aldehyde, Acid)",
shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; recovered_aux
[label="Recovered\nAuxiliary", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

I/l Connections start -> acylation; auxiliary -> acylation; acylation -> n_acyl; n_acyl ->
enolate_form; enolate_form -> enolate; enolate -> alkylation; electrophile -> alkylation;
alkylation -> product_aux; product_aux -> cleavage; cleavage -> final_product; cleavage ->
recovered_aux [style=dashed, arrowhead=open]; } caption: "Workflow for Asymmetric
Alkylation using the SuperQuat Auxiliary"

Performance in Diastereoselective Reactions

The "SuperQuat" auxiliary has demonstrated high levels of stereocontrol in various C-C bond-
forming reactions. For instance, in the diastereoselective enolate alkylation of N-acyl
derivatives, it consistently yields products with high diastereomeric excess. Subsequent
reduction affords non-racemic a-substituted aldehydes without compromising stereochemical
integrity.[5][6][7]

. . Enantiomeric
. Diastereomeric .
Reaction Type Excess (ee) of Final Reference
Excess (de)

Product
Enolate Alkylation 85-94% 87-94% [5116]181[9]
Conjugate Addition >95% >95% [51[6][10]

Experimental Protocols
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The following sections provide representative methodologies for the use of (S)-4-Benzyl-5,5-
dimethyloxazolidin-2-one, adapted from published procedures.[8]

Protocol 3.1: N-Acylation of the Auxiliary

This procedure describes the coupling of the chiral auxiliary with an acyl chloride to form the
substrate for subsequent stereoselective reactions.

Example: Preparation of (S)-3-(3'-phenylpropionyl)-4-benzyl-5,5-dimethyloxazolidin-2-one

» Reagents and Setup:

o

(S)-4-benzyl-5,5-dimethyloxazolidin-2-one

[¢]

n-Butyllithium (n-BuLi) in hexanes

[¢]

3-Phenylpropionyl chloride

[e]

Anhydrous tetrahydrofuran (THF)

o

Anhydrous reaction vessel under an inert atmosphere (Nitrogen or Argon)

e Procedure:

o

A solution of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one in anhydrous THF is cooled to
-78 °C.

o n-Butyllithium (1.0 equivalent) is added dropwise, and the resulting solution is stirred for
15 minutes to generate the lithium amide.

o A solution of 3-phenylpropionyl chloride (1.0 equivalent) in anhydrous THF is added
dropwise to the reaction mixture.

o The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to O °C over 1
hour.

o The reaction is quenched by the addition of saturated aqueous ammonium chloride
solution.
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o The aqueous layer is extracted with diethyl ether.

o The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate (MgSOa), filtered, and concentrated under reduced pressure.

o The crude product is purified by flash column chromatography on silica gel.

Protocol 3.2: Diastereoselective Enolate Alkylation

This procedure details the alkylation of the N-acyl adduct.
e Reagents and Setup:

o N-acylated auxiliary (from Protocol 3.1)

[e]

Lithium bis(trimethylsilyl)lamide (LHMDS) solution in THF

o

Alkyl halide (e.g., methyl iodide, benzyl bromide)

[¢]

Anhydrous tetrahydrofuran (THF)

[¢]

Anhydrous reaction vessel under an inert atmosphere

e Procedure:

o The N-acyl derivative is dissolved in anhydrous THF and cooled to -78 °C.

o LHMDS (1.05 equivalents) is added dropwise to the solution, and the mixture is stirred for
30 minutes to ensure complete formation of the (2)-enolate.

o The alkyl halide (1.1 equivalents) is added neat or as a solution in THF.

o The reaction mixture is stirred at -78 °C for several hours (reaction time is substrate-
dependent) and then allowed to warm to 0 °C.

o The reaction is quenched with saturated aqueous NHaCl.

o The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined
organic layers are washed with brine, dried over MgSQOa, and concentrated.
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o The diastereomeric ratio (de) can be determined at this stage by *H NMR spectroscopy or
HPLC analysis of the crude product.

o Purification is achieved via flash chromatography.

Protocol 3.3: Reductive Cleavage of the Auxiliary

This procedure describes the removal of the auxiliary to yield the final chiral product, in this
case, an aldehyde.

» Reagents and Setup:

o

Alkylated adduct (from Protocol 3.2)

[¢]

Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., hexanes)

o

Anhydrous dichloromethane (DCM)

[e]

Anhydrous reaction vessel under an inert atmosphere

e Procedure:

[¢]

The purified alkylated adduct is dissolved in anhydrous DCM and cooled to -78 °C.
o DIBAL-H (typically 1.5-2.0 equivalents) is added dropwise.

o The reaction is stirred at -78 °C until TLC analysis indicates complete consumption of the
starting material.

o The reaction is carefully quenched at -78 °C by the slow addition of methanol, followed by
a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

o The mixture is allowed to warm to room temperature and stirred vigorously until the two
layers become clear.

o The layers are separated, and the aqueous layer is extracted with DCM.

o The combined organic layers are dried over MgSOa, filtered, and concentrated.
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o The crude material, containing the desired aldehyde and the recovered chiral auxiliary, is
purified by flash chromatography to separate the two components.[8]

Conclusion

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one represents a significant advancement in the field
of chiral auxiliaries. Its "SuperQuat" design, featuring C5 gem-disubstitution, provides
enhanced conformational control and stability, translating into superior diastereoselectivity and
easier recyclability compared to first-generation Evans auxiliaries.[1] The high diastereomeric
and enantiomeric excesses achieved in a range of C-C bond-forming reactions make it an
invaluable tool for the asymmetric synthesis of complex chiral molecules, particularly in the
early stages of drug discovery and natural product synthesis. The detailed protocols provided
herein offer a practical guide for its effective implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b060581#s-4-benzyl-5-5-dimethyloxazolidin-2-one-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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